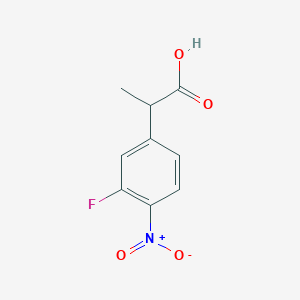

2-(3-Fluoro-4-nitrophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Fluoro-4-nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8FNO4 and its molecular weight is 213.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2-(3-Fluoro-4-nitrophenyl)propanoic acid is C9H8FNO4, with a molecular weight of 213.16 g/mol. The compound features a propanoic acid backbone substituted with a 3-fluoro-4-nitrophenyl group, contributing to its unique chemical properties that enhance its biological activity and utility in various applications .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro evaluations have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (4T1) and cervical cancer (HeLa) cells. For instance, compounds derived from this structure have shown promising results in inhibiting cell proliferation, suggesting that they may serve as lead compounds for the development of new anticancer therapies .

Non-Steroidal Anti-Inflammatory Drug (NSAID) Potential

The compound's structural similarity to known NSAIDs positions it as a candidate for further investigation in the treatment of inflammatory diseases. Its ability to modulate pain and inflammation through inhibition of cyclooxygenase enzymes has been suggested, although detailed pharmacological studies are still required to establish its efficacy and safety profile .

Synthetic Pathways

The synthesis of this compound can be achieved through several methodologies:

- Condensation Reactions : The reaction between 3-fluoro-4-nitrobenzaldehyde and propanoic acid derivatives under acidic conditions can yield the desired compound.

- Fluorination Techniques : Incorporating fluorine into the aromatic ring can enhance biological activity. Various fluorination methods, including electrophilic aromatic substitution, have been explored to introduce the fluorine atom effectively .

Case Studies on Synthesis

A notable case study involved the synthesis of related fluorinated compounds using palladium-catalyzed cross-coupling reactions. These methods have proven effective in generating high yields of fluorinated derivatives, which can then be modified to produce this compound .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to influence charge transport properties can enhance device performance .

Drug Delivery Systems

Research is ongoing into utilizing this compound within drug delivery systems due to its favorable solubility and stability characteristics. Its incorporation into polymer matrices may improve the bioavailability of therapeutic agents while minimizing side effects associated with traditional delivery methods .

特性

分子式 |

C9H8FNO4 |

|---|---|

分子量 |

213.16 g/mol |

IUPAC名 |

2-(3-fluoro-4-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H8FNO4/c1-5(9(12)13)6-2-3-8(11(14)15)7(10)4-6/h2-5H,1H3,(H,12,13) |

InChIキー |

GALSVFOXBFKMEG-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。